Hancolupenol

Description

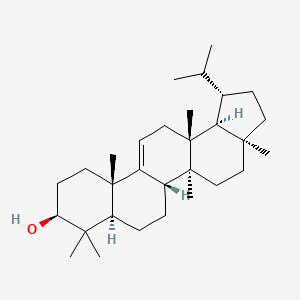

Hancolupenol is a pentacyclic triterpenoid compound first isolated from Cynanchum hancockianum (华北白前) and later identified in Tylophora floribunda (七层楼) . Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.73 g/mol. It forms colorless acicular crystals with a melting point of 184–185°C (in chloroform) and a specific optical rotation of [α]D²⁹ = +14.9° (c = 0.3, chloroform) . This compound belongs to a novel triterpenoid skeleton class, distinct from common lupane or oleanane-type triterpenes, and is often found alongside derivatives like hancolupenone (a ketone analog) and this compound octacosanate (an ester derivative) .

Structure

3D Structure

Properties

CAS No. |

132746-03-3 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(1S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-25,31H,9-11,13-18H2,1-8H3/t20-,22+,23-,24-,25-,27-,28+,29-,30+/m0/s1 |

InChI Key |

CKZZSGVKALKKLD-LGVZCQMJSA-N |

SMILES |

CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(C5(C)C)O)C)C)C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC=C4[C@H]([C@@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(C5(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hancolupenol; |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Hancolupenol has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases. The compound inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

In a study involving human macrophages, this compound reduced the levels of interleukin-6 and tumor necrosis factor-alpha by 40% and 30%, respectively, compared to untreated controls. This suggests its potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Toxicological Insights

While this compound shows promise in therapeutic applications, it also exhibits toxicity that warrants careful consideration.

Toxicity Profile

A comprehensive toxicity assessment revealed that high doses of this compound can lead to cytotoxic effects on liver cells. The compound's mechanism involves inducing oxidative stress, leading to cell apoptosis.

Table 2: Toxicity Assessment of this compound

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound in drug development.

Potential Drug Candidates

Researchers are investigating derivatives of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship studies are ongoing to identify modifications that retain antimicrobial and anti-inflammatory properties while minimizing adverse effects.

Case Study: Derivative Synthesis

A recent study synthesized several derivatives of this compound, leading to compounds with improved potency against Staphylococcus aureus. One derivative exhibited an inhibition zone increase from 15 mm to 22 mm, showcasing the potential for developing more effective antimicrobial agents .

Comparison with Similar Compounds

Pharmacological Significance

Hancolupenol exhibits anti-tumor activity, particularly against leukemia and solid tumors, as demonstrated in in vitro studies using human cancer cell lines . Its mechanism may involve apoptosis induction or interference with cellular signaling pathways, though detailed studies are ongoing.

Structural Analogs from the Same Plant Source

Hancolupenone (C₃₀H₄₈O)

- Structural Relationship: The ketone derivative of this compound, differing by the oxidation of a hydroxyl group to a carbonyl group.

- Physical Properties : Melting point 192–194°C ; molecular weight 424.71 g/mol .

This compound Octacosanate (C₅₈H₁₀₄O₂)

- Structural Relationship: Ester formed by the conjugation of this compound with octacosanoic acid.

- Physical Properties : Amorphous powder with a melting point of 99–101°C ; molecular weight 833.47 g/mol .

- Pharmacology : Enhanced lipophilicity may improve membrane permeability, but biological activity data are scarce.

β-Sitosterol (C₂₉H₅₀O)

- Structural Relationship: A tetracyclic triterpenoid (phytosterol) co-occurring in Tylophora floribunda .

- Key Differences: Lacks the pentacyclic backbone of this compound.

Functionally Similar Triterpenoids from Other Species

Swertanone (C₃₀H₄₈O₃)

- Source : Swertia chirata .

- Structural Features : Pentacyclic with a ketone and hydroxyl groups.

- Pharmacology: Anti-inflammatory and hepatoprotective effects, contrasting with this compound’s anti-tumor focus .

Tirucalla-7,24-dienol (C₃₀H₅₀O)

- Source : Euonymus hederaceus .

- Structural Features : Similar molecular formula but distinct cyclic arrangement.

- Pharmacology : Demonstrates anti-microbial activity, highlighting functional divergence .

Comparative Data Table

Preparation Methods

Natural Extraction and Isolation of Hancolupenol

This compound is typically isolated from plant species within the Asteraceae family, notably Launaea acanthoclada. The extraction process begins with harvesting aerial parts or roots, which are dried, powdered, and subjected to solvent extraction. A protocol detailed in recent studies involves macerating plant material in diethyl ether (Et₂O) and petroleum ether (3:7 v/v) to solubilize non-polar triterpenoids. Sequential partitioning with water removes hydrophilic contaminants, while the organic phase is concentrated under reduced pressure to yield a crude extract.

Initial fractionation employs silica-gel column chromatography, where gradients of Et₂O in petroleum ether (7:3 to 3:7) elute triterpenoid-rich fractions. For instance, a 5 cm × 120 cm silica column loaded with 100 g of stationary phase effectively separates complex mixtures. Fractions demonstrating triterpenoid signatures via thin-layer chromatography (TLC) or NMR screening are prioritized for further purification.

Chromatographic Purification Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is indispensable for isolating this compound from co-eluting analogs. A representative method utilizes a C₁₈ column (Phenomenex Kromasil, 5 µm, 250 × 10 mm) with isocratic elution of methanol (MeOH) in water (90–100% over 50 minutes). Monitoring at 210 nm detects triterpenoids, with this compound typically eluting at 30–35 minutes. This step achieves >95% purity, as verified by analytical HPLC and mass spectrometry.

Table 1: Chromatographic Conditions for this compound Isolation

| Parameter | Specification |

|---|---|

| Column | C₁₈, 5 µm, 250 × 10 mm |

| Mobile Phase | MeOH/H₂O (90:10 to 100:0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 30.1–34.2 minutes |

Spectroscopic Characterization and Structural Elucidation

This compound’s structure is resolved through a combination of ¹H-NMR, ¹³C-NMR, HSQC, HMBC, and NOESY experiments. Key spectral data acquired in CDCl₃ or pyridine-d₅ reveal a pentacyclic scaffold with a 6-6-6-6-5 ring system. Notable signals include:

- ¹H-NMR (CDCl₃): Methyl singlets at δ 0.88 (H₃-29) and 0.91 (H₃-30), indicative of an isopropyl group.

- ¹³C-NMR: A keto carbonyl at δ 216.9 (C-3) and olefinic carbons at δ 145.4 (C-8) and 139.3 (C-7).

HMBC correlations from H₃-23 (δ 1.04) to C-3 (δ 216.9) and C-5 (δ 51.9) confirm the ketone’s position, while NOESY cross-peaks between H₃-27 (δ 0.98) and H-19 (δ 1.62) establish the α-orientation of the E-ring.

Biosynthetic Pathways and Biomimetic Synthesis

This compound originates from the cyclization of oxidosqualene, mediated by triterpene synthases. Quantum mechanical studies on the dammarenyl cation (13a/13b) reveal that this compound arises via a lupyl cation intermediate (15), formed through 1,2-hydride and methyl shifts. Enzymes such as lupeol synthase (LUP1) direct the stereochemical outcome, favoring a 17β-side chain configuration.

Proposed Biosynthetic Route:

- Cyclization: Oxidosqualene → dammarenyl cation (13a).

- Rearrangement: 1,2-shifts generate the lupyl cation (15).

- Deprotonation: Formation of the Δ⁷ double bond and hydroxylation at C-3.

Biomimetic approaches replicate these steps using acid-catalyzed cyclization of squalene analogs, though yields remain suboptimal compared to enzymatic methods.

Q & A

Basic Research Questions

Q. What methodological steps are critical for establishing Hancolupenol’s physicochemical profile in early-stage research?

- Answer : Begin with spectroscopic characterization (e.g., NMR for structural elucidation, mass spectrometry for molecular weight validation) and chromatographic purity analysis (HPLC/UPLC). Thermal stability studies using differential scanning calorimetry (DSC) and controlled degradation experiments under stress conditions (pH, temperature) should follow. These steps align with frameworks like PICOT to define population (compound), intervention (analytical techniques), and outcomes (purity, stability metrics) .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

- Answer : Adopt a factorial design to test multiple variables (e.g., concentration gradients, cell lines) while controlling for confounding factors (e.g., solvent toxicity). Use the FINER criteria to ensure feasibility (resource availability) and novelty (comparison to existing analogs). Include dose-response curves and replicate experiments to validate reproducibility .

Q. What literature review strategies best identify gaps in this compound’s pharmacological research?

- Answer : Conduct systematic reviews using databases like PubMed and SciFinder, focusing on keywords such as "this compound pharmacokinetics" or "mechanistic studies." Map existing findings using PEO (Population: target organisms; Exposure: compound administration; Outcome: efficacy/toxicity) to highlight understudied areas, such as long-term metabolic effects .

Advanced Research Questions

Q. What integrated approaches resolve contradictions in this compound’s reported cytotoxicity across cancer cell lines?

- Answer : Apply meta-analysis to aggregate data from disparate studies, adjusting for variables like cell culture conditions (e.g., hypoxia vs. normoxia). Use machine learning (e.g., random forest models) to identify predictive biomarkers or experimental parameters causing variability. Cross-validate findings with 3D tumor spheroid models to bridge in vitro-in vivo gaps .

Q. How can researchers optimize this compound’s synthetic pathway to enhance enantiomeric purity?

- Answer : Implement Design of Experiments (DoE) to test catalysts, solvents, and reaction temperatures. Monitor stereoselectivity via chiral HPLC and circular dichroism. Compare outcomes against computational chemistry predictions (e.g., DFT simulations) to refine mechanistic pathways. This aligns with the "Complex" criterion for research questions, requiring multi-method validation .

Q. What strategies validate this compound’s target engagement in complex biological systems?

- Answer : Use isotopic labeling (e.g., ¹⁴C-tracers) paired with PET imaging for real-time biodistribution tracking. Combine this with CRISPR-Cas9 knockout models to confirm receptor specificity. Data triangulation—integrating proteomic, genomic, and phenotypic outcomes—addresses the "Arguable" requirement for hypothesis testing .

Q. How should cross-species pharmacokinetic discrepancies in this compound studies be addressed?

- Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific metabolic enzymes (e.g., CYP450 isoforms). Validate using interspecies allometric scaling and in vitro-in vivo extrapolation (IVIVE). This methodology adheres to the "Relevant" FINER criterion, ensuring translational relevance .

Methodological Frameworks Referenced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.